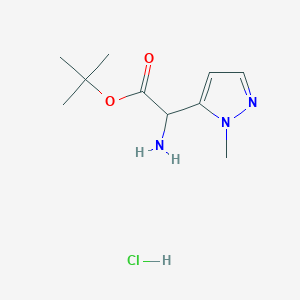

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride

Description

Historical Context of Pyrazole Derivatives in Drug Discovery

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, has evolved from a laboratory curiosity to a cornerstone of medicinal chemistry. The first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. However, synthetic pyrazole derivatives gained prominence in the late 20th century with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor approved in 1998.

The pyrazole scaffold’s rise to prominence is attributed to its metabolic stability, hydrogen-bonding capacity, and adaptability to diverse substitution patterns. For example, sildenafil , a pyrazolo[4,3-d]pyrimidine derivative, revolutionized erectile dysfunction treatment by selectively inhibiting phosphodiesterase-5 (PDE5). More recently, kinase inhibitors like ibrutinib and ruxolitinib —both pyrazole-containing therapeutics—have demonstrated efficacy in hematological malignancies by targeting Bruton’s tyrosine kinase (BTK) and Janus kinase (JAK), respectively.

Table 1: Clinically Approved Pyrazole Derivatives and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Target/Mechanism | Approval Year |

|---|---|---|---|

| Celecoxib | Inflammation/Pain | COX-2 Inhibition | 1998 |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibition | 1998 |

| Ibrutinib | B-Cell Malignancies | BTK Inhibition | 2013 |

| Lenacapavir | HIV-1 Infection | Capsid Inhibition | 2022 |

| Zavegepant | Migraine | CGRP Receptor Antagonism | 2023 |

The pyrazole ring’s ability to engage in π-π stacking and hydrogen bonding with biological targets has made it indispensable in kinase inhibitor design. For instance, pralsetinib and selpercatinib , approved in 2020, exploit pyrazole’s planar geometry to inhibit rearranged during transfection (RET) kinase in precision oncology. Furthermore, the pyrazole moiety in baricitinib facilitates dual inhibition of JAK1 and JAK2, enabling its use in autoimmune disorders and COVID-19. These successes underscore pyrazole’s role as a privileged scaffold in addressing unmet medical needs.

Strategic Importance of tert-Butyl and Acetate Functionalization in Bioactive Molecule Design

The incorporation of tert-butyl and acetate groups into tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride reflects deliberate strategies to enhance drug-like properties.

tert-Butyl Group: Steric Shielding and Metabolic Stability

The tert-butyl group (C(CH~3~)~3~) is a bulky, electron-donating substituent that confers metabolic stability by shielding adjacent functional groups from oxidative enzymes. For example, in vericiguat , a soluble guanylate cyclase stimulator, the tert-butyl group reduces first-pass metabolism, prolonging half-life and improving oral bioavailability. However, its high lipophilicity (LogP contribution: ~1.7) can necessitate balancing with polar moieties to maintain solubility.

Table 2: Comparative Properties of tert-Butyl and Common Isosteres

| Substituent | Lipophilicity (ΔLogP) | Metabolic Stability | Steric Bulk (A^3^) |

|---|---|---|---|

| tert-Butyl | +1.7 | High | 82 |

| Trifluoromethyl | +1.0 | Moderate | 58 |

| Cyclopropyl | +0.5 | Moderate | 45 |

| Pentafluorosulfanyl | +1.2 | High | 75 |

Recent advances in C−H functionalization, such as manganese-catalyzed hydroxylation, enable late-stage modification of tert-butyl groups in complex molecules, enhancing synthetic flexibility.

Acetate Ester: Prodrug Strategy and Controlled Release

The acetate ester in This compound serves as a prodrug moiety, masking the primary amine to improve membrane permeability. Intracellular esterases hydrolyze the ester bond, releasing the active amino-pyrazole derivative. This approach mirrors the design of enalapril , an angiotensin-converting enzyme (ACE) inhibitor, where ethyl ester masking of a carboxyl group enhances oral absorption.

The regioselectivity of ester hydrolysis is critical. For instance, acylated sugars exhibit variable bioactivity depending on ester position, underscoring the need for precise molecular design. In the case of This compound , the tert-butyl ester’s steric hindrance may slow hydrolysis, enabling sustained release and reduced dosing frequency.

Synergistic Effects in Molecular Design

The combination of pyrazole, tert-butyl, and acetate elements exemplifies a multi-parametric optimization strategy:

- Pyrazole : Provides target engagement via hydrogen bonding and π interactions.

- tert-Butyl : Enhances metabolic stability and modulates solubility.

- Acetate : Improves bioavailability through prodrug activation.

This triad addresses common challenges in drug development, such as poor oral absorption and rapid clearance, positioning the compound as a versatile intermediate for further derivatization.

Properties

IUPAC Name |

tert-butyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4;/h5-6,8H,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNURYHIAARHNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-5-amine

The 1-methylpyrazole core is typically synthesized via cyclocondensation or alkylation. A widely adopted method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For instance, 5-aminopyrazole can be methylated using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 1-methyl-1H-pyrazol-5-amine. Alternative routes utilize Huisgen cycloaddition or diazo transfer reactions, as demonstrated in the preparation of 5-azidopyrazoles followed by Staudinger reduction.

Reaction Conditions

Formation of the α-Aminoacetate Backbone

The α-aminoacetate moiety is introduced via Mannich-type reactions or Strecker synthesis . A notable approach involves the condensation of 1-methyl-1H-pyrazol-5-amine with glyoxylic acid tert-butyl ester under acidic conditions:

$$

\text{1-Methyl-1H-pyrazol-5-amine} + \text{tert-Butyl glyoxylate} \xrightarrow{\text{HCl (cat.)}} \text{tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate}

$$

Optimization Insights

Esterification and Hydrochloride Salt Formation

The tert-butyl ester is typically introduced prior to salt formation. Esterification via Steglich reaction (DCC/DMAP) or acid-catalyzed transesterification ensures minimal racemization. Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt:

$$

\text{tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate} + \text{HCl (g)} \rightarrow \text{this compound}

$$

Critical Parameters

- Acid Concentration : Excess HCl (2–3 equiv) ensures complete protonation.

- Crystallization : Recrystallization from ethanol/ether mixtures enhances purity (≥98% by HPLC).

Comparative Analysis of Preparation Methods

Method A: Sequential Alkylation-Condensation

Steps :

- Methylation of 5-aminopyrazole → 1-methyl-1H-pyrazol-5-amine.

- Condensation with tert-butyl glyoxylate.

- HCl salt formation.

Advantages :

Limitations :

Method B: One-Pot Tandem Reaction

Steps :

- In situ generation of 1-methyl-1H-pyrazol-5-amine via hydrazine and acetylacetone.

- Direct coupling with tert-butyl bromoacetate.

Reaction Scheme :

$$

\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{MeI, K₂CO₃}} \text{1-Methyl-1H-pyrazol-5-amine} \xrightarrow{\text{tert-Butyl bromoacetate}} \text{Product}

$$

Yield : 50–65% (lower due to competing side reactions).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

- HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

- Stability : Stable at 25°C for 6 months; hygroscopic in hydrochloride form.

Industrial-Scale Considerations

Process Optimization

Regulatory Compliance

- Impurity Profiling : Limits for residual solvents (DMF < 890 ppm) per ICH Q3C.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the ester group or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, halides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is being explored for its potential as a therapeutic agent. Its structural components allow it to interact with biological targets, making it a candidate for drug development. Specifically, research indicates that compounds containing pyrazole moieties can exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications allows researchers to create derivatives with enhanced pharmacological properties. For example, it can be used to synthesize selective androgen receptor modulators (SARMs), which are being investigated for their potential in treating conditions like muscle wasting and osteoporosis .

Agricultural Chemistry

Research has indicated that pyrazole derivatives can also be utilized in agricultural applications as pesticides or herbicides. The stability and reactivity of this compound make it suitable for developing agrochemicals that target specific pests while minimizing environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride | C₁₀H₁₈ClN₃O₂ | 247.72 | tert-butyl ester, pyrazole, HCl salt |

| Methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride | C₅H₁₁ClN₄ | 162.62 | Methyl ester, cubane ring |

| 1-(1H-Pyrazol-5-yl)cyclopropan-1-amine dihydrochloride | C₁₃H₂₆N₂O₂ | 242.36 | Cyclopropane, pyrazole, dihydrochloride |

| tert-Butyl 4-(aminomethyl)azocane-1-carboxylate | C₁₀H₁₅ClN₂O | Not reported | Azocane ring, tert-butyl ester |

Key Observations :

Ring Systems :

- The pyrazole ring (target compound) offers two adjacent nitrogen atoms for hydrogen bonding, critical for crystal packing and biological interactions .

- The cubane analog’s strained hydrocarbon cage may confer unique electronic properties but lacks hydrogen-bonding sites .

- The azocane derivative’s eight-membered ring introduces conformational flexibility, which could affect binding affinity in drug design .

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like tert-butyl 4-(aminomethyl)azocane-1-carboxylate. The dihydrochloride salt of the cyclopropane analog may exhibit even higher solubility due to additional ionic interactions .

- Melting Points : Data unavailable, but crystalline stability is influenced by hydrogen-bonding networks. The pyrazole ring in the target compound likely forms N–H···Cl and C–H···O interactions, as described by graph set analysis in Etter’s methodology .

Hydrogen Bonding and Crystal Engineering

Using Etter’s graph set analysis ():

- The target compound’s pyrazole N–H and Cl⁻ ions likely form R₂²(8) motifs (two donors, two acceptors, eight-membered ring).

- In contrast, the dihydrochloride cyclopropane analog may generate C₂²(6) chains via amine–Cl⁻ interactions, altering crystallization behavior .

Biological Activity

Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride (CAS No. 1909309-39-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its therapeutic potential.

- Molecular Formula : C10H18ClN3O2

- Molecular Weight : 247.72 g/mol

- CAS Number : 1909309-39-2

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been linked to various mechanisms of action, primarily in anticancer applications.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In particular:

- Cytotoxicity : Initial screenings for cytotoxic activity revealed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells, respectively .

- Mechanism of Action : Pyrazole derivatives have been identified as microtubule-destabilizing agents, which can induce apoptosis in cancer cells. For example, specific compounds demonstrated a significant increase in caspase-3 activity, indicating their role in promoting programmed cell death .

Other Biological Activities

Beyond anticancer effects, pyrazole-based compounds have been investigated for various other biological activities:

- Antibacterial and Anti-inflammatory Properties : Pyrazole derivatives have shown potential as antibacterial and anti-inflammatory agents, contributing to their therapeutic versatility .

- Inhibition of Lactate Dehydrogenase (LDH) : Some studies highlight the inhibition of LDH by pyrazole derivatives as a mechanism to disrupt cancer metabolism, further supporting their role in anticancer therapy .

Case Studies and Research Findings

Several studies illustrate the efficacy of this compound and its analogs:

Q & A

Q. What are the critical safety considerations when handling tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride in laboratory settings?

The compound is structurally analogous to pyrazole derivatives classified as skin/eye irritants (Category 2/2A hazards) . Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or direct contact.

- Storage in airtight containers under inert atmospheres (e.g., nitrogen) to prevent degradation .

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis or procurement?

Methodological steps include:

- Chromatography : HPLC or LC-MS to assess purity, referencing retention times and mass-to-charge ratios (e.g., m/z 211.26 for the free base) .

- Spectroscopy : H/C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH)) and pyrazole ring protons (δ 6.5–7.5 ppm) .

- Elemental Analysis : Validate molecular formula (CHNO·HCl) against calculated C/H/N ratios .

Q. What synthetic routes are reported for analogous pyrazole-acetate derivatives?

Common strategies include:

- Protecting Group Chemistry : Use of tert-butyl groups to shield amines during coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .

- Heterocycle Formation : Cyclization of hydrazines with β-keto esters under reflux conditions, optimized via pH control (e.g., pH 4–6) to minimize side products .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error experimentation .

- Condition Optimization : Machine learning models trained on reaction databases identify optimal solvents (e.g., DMSO, acetonitrile) and temperatures (e.g., 60–80°C) for coupling steps .

Q. What experimental design strategies address contradictions in yield or selectivity data for pyrazole-acetate syntheses?

- Factorial Design : Systematic variation of parameters (e.g., molar ratios, catalyst loading) to isolate critical factors affecting yield .

- DoE (Design of Experiments) : Taguchi methods minimize experiments while maximizing data robustness, particularly for multi-step syntheses .

Q. How can researchers resolve challenges in characterizing unstable intermediates during synthesis?

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time .

- Low-Temperature Quenching : Rapid cooling (e.g., –78°C) stabilizes intermediates for NMR or X-ray analysis .

Q. What are the implications of steric hindrance from the tert-butyl group on reaction kinetics?

- Steric Effects : The bulky tert-butyl group slows nucleophilic substitution but enhances regioselectivity in electrophilic aromatic substitutions. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric hindrance by improving solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.